An In-Depth Technical Guide to Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate: A Key Intermediate in Kinase Inhibitor Discovery
An In-Depth Technical Guide to Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate: A Key Intermediate in Kinase Inhibitor Discovery
Executive Summary: Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Its structural architecture, featuring the pyrrolo[2,3-b]pyrazine core, serves as a crucial "hinge-binding" motif in a multitude of kinase inhibitors. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, chemical reactivity, and strategic applications, particularly in the synthesis of targeted therapeutics. The strategic placement of a bromine atom, a methyl ester, and a reactive pyrrole nitrogen provides three distinct points for chemical modification, making it an exceptionally versatile building block for creating libraries of novel bioactive molecules.
The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolo[2,3-b]pyrazine core, an analogue of 7-azaindole, is recognized as a privileged scaffold in drug discovery. Its ability to form key hydrogen bonds with the hinge region of kinase enzymes—mimicking the interaction of adenine in ATP—has cemented its role in the development of targeted cancer therapies. Numerous compounds built upon this scaffold have been investigated for their potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).[1][2] The subject of this guide, methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate, is not just a member of this class but a strategically designed precursor, engineered for facile diversification and lead optimization.
Physicochemical and Spectroscopic Profile
Physical and Chemical Properties
Detailed experimental data for the physical properties of this specific molecule, such as melting and boiling points, are not extensively reported in public literature. However, based on its structure and data from related compounds, a summary of its key characteristics is provided below.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
| CAS Number | 1422772-79-9 | [3][4] |
| Molecular Formula | C₈H₆BrN₃O₂ | [5] |
| Molecular Weight | 256.06 g/mol | [5] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [6] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C, protected from light. | [7] |
The compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in alcohols and chlorinated solvents. Its solubility in aqueous media is predicted to be low.
Expected Spectroscopic Signatures
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrrolo[2,3-b]pyrazine core. A sharp singlet around 3.9-4.1 ppm would be characteristic of the methyl ester (-OCH₃) protons. The N-H proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal, typically in the 160-170 ppm range.
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Mass Spectrometry: The mass spectrum is a definitive tool for confirming the identity of this compound. It will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom. Two peaks of nearly equal intensity will be observed at m/z 255 and 257, corresponding to the [M]⁺ and [M+2]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Chemical Reactivity: A Trifecta of Synthetic Handles
The true value of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate lies in its versatile reactivity. The molecule offers three orthogonal sites for chemical modification, allowing for a systematic exploration of the chemical space around the core scaffold.
The C2-Bromo Group: Gateway to C-C and C-N Bond Formation
The bromine atom at the 2-position is the primary handle for diversification. It is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions. This is the most common strategy for introducing substituents that can target specific pockets within a kinase active site to enhance potency and selectivity.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.
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Sonogashira Coupling: Reaction with terminal alkynes, often used to create rigid linkers or probes.[8]
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Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, a crucial step in synthesizing many kinase inhibitors that require an amino linkage at this position.[9]
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Stille Coupling: Reaction with organostannanes.
The choice of catalyst, ligand, and base is critical and must be optimized for the specific substrates being coupled to maximize yield and minimize side reactions.
The C7-Carboxylate Group: A Point for Solubility and Interaction Tuning
The methyl ester at the 7-position provides a secondary site for modification. Its primary transformation pathways include:
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Ester Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) readily converts the ester to the corresponding carboxylic acid.[6] This introduces a charged group that can dramatically alter solubility or be used to form salt bridges with basic residues in a protein target.
-
Amide Formation: The resulting carboxylic acid can be coupled with a wide array of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate amides. This is a powerful tactic for extending the molecule into new regions of a binding site or for fine-tuning its pharmacokinetic properties.
The N5-Pyrrole Nitrogen: Modulating Properties and Directing Reactivity
The pyrrole N-H group is acidic and can be deprotonated with a suitable base.[10] This site can be functionalized to modulate the electronic properties of the aromatic system or to protect it during reactions at other positions.
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N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) can introduce alkyl groups.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling can be used to attach aryl groups.
-
N-Protection: The nitrogen is often protected with groups like tosyl (Ts) or benzenesulfonyl (Bs) to increase stability or prevent unwanted side reactions during subsequent synthetic steps.[11][12] These protecting groups can typically be removed under specific conditions to regenerate the N-H bond.
Proposed Synthetic Strategy and Experimental Protocol
The synthesis of the title compound can be envisioned through a multi-step sequence, leveraging established methodologies for constructing the pyrrolo[2,3-b]pyrazine core. The following represents a logical and field-proven approach.
Conceptual Synthetic Workflow
The synthesis logically begins with a functionalized pyrazine precursor. A key step is the introduction of the pyrrole ring via an intramolecular cyclization, followed by functional group manipulations to install the bromide and the carboxylate.
Step-by-Step Protocol (Illustrative)
This protocol is a representative example based on common organic synthesis techniques for similar heterocyclic systems.[12]
Step 1: Synthesis of the Pyrrolo[2,3-b]pyrazine Core
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Rationale: This step aims to construct the core bicyclic system from a commercially available or readily synthesized aminopyrazine derivative. An intramolecular cyclization is a common and efficient strategy.
-
Procedure: a. Dissolve a suitable 2-amino-3-alkynylpyrazine precursor in a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAc). b. Add a mild base, such as sodium tert-butoxide (1.0–1.5 equivalents), portion-wise at room temperature.[12] The use of a mild base is crucial to prevent decomposition or unwanted side reactions. c. Heat the reaction mixture to 50–80°C and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours). d. Cool the reaction to room temperature and quench by pouring it into water. e. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the 5H-pyrrolo[2,3-b]pyrazine intermediate.
Step 2: Regioselective Bromination at C2
-
Rationale: The electron-rich pyrrole ring is susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation. The C2 position is generally the most nucleophilic and therefore the most reactive site.
-
Procedure: a. Dissolve the 5H-pyrrolo[2,3-b]pyrazine intermediate in a solvent such as DMF or THF. b. Cool the solution to 0°C in an ice bath. c. Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise, keeping the temperature below 5°C. d. Allow the reaction to stir at 0°C or room temperature while monitoring its progress. e. Upon completion, quench the reaction with aqueous sodium thiosulfate solution. f. Extract the product, dry the organic layer, and concentrate. Purify by chromatography or recrystallization.
Step 3: Carboxylation and Esterification at C7
-
Rationale: Introducing the carboxylate at C7 can be challenging and often requires deprotonation with a strong base followed by quenching with a carbon dioxide source.
-
Procedure: a. Protect the N5-pyrrole nitrogen (e.g., with a tosyl group) to prevent interference.[11] b. Dissolve the N-protected 2-bromo-pyrrolo[2,3-b]pyrazine in anhydrous THF and cool to -78°C under an inert atmosphere (Argon or Nitrogen). c. Add a strong base such as n-butyllithium or LDA dropwise to selectively deprotonate the C7 position. d. After stirring for 30-60 minutes, bubble dry carbon dioxide gas through the solution or add crushed dry ice. e. Allow the mixture to warm to room temperature, then quench with saturated aqueous ammonium chloride. f. Extract the carboxylic acid product. g. Esterify the crude acid without further purification by dissolving it in methanol, adding a catalytic amount of sulfuric acid, and refluxing. h. Work up the reaction and purify the final methyl ester product, followed by deprotection of the N5 position if required.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The primary application of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is as a high-value intermediate for the synthesis of protein kinase inhibitors.[13] Kinases play a central role in cellular signaling, and their aberrant activity is a hallmark of many cancers.[1]
The pyrrolo[2,3-b]pyrazine scaffold acts as an ATP-competitive inhibitor. The nitrogen atoms in the pyrazine ring and the pyrrole N-H form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, anchoring the molecule in place. The substituents introduced via the C2-bromo and C7-carboxylate positions can then be tailored to occupy adjacent hydrophobic pockets and interact with other residues, thereby achieving high potency and selectivity for the target kinase.[2][14]
For example, derivatives of this scaffold have shown potent activity against FGFR, which is frequently dysregulated in various cancers.[1][8] The synthesis of a library of analogues, where different groups are appended at the C2 position via Suzuki or Buchwald-Hartwig coupling, allows for the rapid exploration of structure-activity relationships (SAR) to identify candidates with optimal drug-like properties.
Safety and Handling
As with any laboratory chemical, methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate should be handled with appropriate care.
-
Hazard Classification: While specific toxicity data is limited, related heterocyclic compounds are often classified as irritants. It may cause skin, eye, and respiratory irritation.[7][15]
-
Precautions: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its strategically placed functional groups provide a blueprint for the efficient synthesis of diverse molecular architectures. For researchers and scientists in drug development, this intermediate offers a reliable and adaptable starting point for the design and synthesis of next-generation targeted therapies, particularly in the highly competitive field of kinase inhibitors. Its continued use in academic and industrial research underscores its importance as a key building block in the quest for novel medicines.
References
- Benchchem. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
-
PubChem. 5H-Pyrrolo[2,3-b]pyrazine. Available from: [Link]
-
Zhang, C., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available from: [Link]
- Google Patents. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
-
National Institutes of Health. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link]
-
Royal Society of Chemistry. A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][15]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][15]benzazepines and evaluation of their bioactivity. Available from: [Link]
-
MDPI. Bioactive Pyrrolo[2,1-f][11][12][15]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available from: [Link]
-
Reagentia. Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (1 x 500 mg). Available from: [Link]
-
SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]
-
MDPI. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Available from: [Link]
-
Royal Society of Chemistry. Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Available from: [Link]
-
PubMed. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Available from: [Link]
-
JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Semantic Scholar. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine- 2-carboxamide Derivatives, Their Antibacterial. Available from: [Link]
-
Biocompare. 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid from Aladdin Scientific. Available from: [Link]
-
PubMed. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Available from: [Link]
-
试剂仪器网. 3-bromo-5H-pyrrolo[2,3-b]pyrazine. Available from: [Link]
-
幺米Lab. Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate. Available from: [Link]
-
克拉玛尔试剂. METHYL 2-BROMO-5H-PYRROLO[2,3-B]PYRAZINE-7-CARBOXYLATE. Available from: [Link]
-
中华试剂网. Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate, 98%. Available from: [Link]
Sources
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [mdpi.com]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | 1422772-79-9 [amp.chemicalbook.com]
- 4. klamar-reagent.com [klamar-reagent.com]
- 5. 2168077-30-1|Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. biocompare.com [biocompare.com]
- 7. 875781-43-4|2-Bromo-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 12. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents [patents.google.com]
- 13. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
